1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride
Overview
Description
Piperazine compounds are widely used in medicinal chemistry due to their biological properties . They are often involved in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperazine is typically formed as a co-product in the ammoniation of 1,2-dichloroethane or ethanolamine . These are the primary routes used commercially .Molecular Structure Analysis
The molecular structure of piperazine compounds can vary greatly depending on the specific compound. For example, “piperazine-1-carbonyl fluoride hydrochloride” has a molecular weight of 168.6 , while “1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride” has a molecular weight of 277.75 .Chemical Reactions Analysis
The chemical reactions involving piperazine compounds can also vary. For instance, novel unsaturated piperazine and homopiperazine derivatives were synthesized in medium to good yields by acylation reactions of piperazine and homopiperazine with methacrylic anhydride and benzoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine compounds can vary. For example, “piperazine-1-carbonyl fluoride hydrochloride” is a powder that is stored at 4 degrees Celsius , while “1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride” is also a powder but is stored at room temperature .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride, as a bis(heteroaryl)piperazine (BHAP), has been investigated for its potential to inhibit HIV-1 reverse transcriptase. Analogues of this compound have shown significantly increased potency compared to initial prototypes, making them candidates for clinical evaluation in the treatment of HIV-1 (Romero et al., 1994).
Pharmaceutical Intermediates
This compound has been studied as a pharmaceutical intermediate. Research focusing on the synthesis methods of related piperazine derivatives has been conducted, shedding light on their potential as intermediates in various pharmaceutical applications (Li Ning-wei, 2006).
Antidepressant and Antianxiety Activities
Derivatives of 1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride have been synthesized and evaluated for their antidepressant and antianxiety activities. These studies provide insights into the therapeutic potential of these compounds in mental health treatment (Kumar et al., 2017).
Antimicrobial and Antifungal Applications
The compound and its derivatives have been explored for antimicrobial and antifungal activities. This research is crucial in developing new medications for treating various infections (Arif Mermer et al., 2018).
Antibacterial Activity
Research on derivatives of 1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride, such as Terazosin hydrochloride, has shown significant antibacterial activity. This indicates its potential use in combating bacterial infections (Anshul Kumar et al., 2021).
Mass Spectrometry and Proteome Analysis
Piperazine-based derivatives have been used for peptide carboxyl group derivatization, enhancing signals in mass spectrometry and aiding in proteome analysis (Qiao et al., 2011).
Mechanism of Action
Safety and Hazards
Safety and hazards associated with piperazine compounds can vary. For instance, “piperazine-1-carbonyl fluoride hydrochloride” has hazard statements H302, H312, H314, H332, H335 and is considered dangerous , while “1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride” has hazard statements H302, H315, H319, H335 and is considered a warning .
Future Directions
properties
IUPAC Name |
2,3-dihydroindol-1-yl(piperazin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13(15-9-6-14-7-10-15)16-8-5-11-3-1-2-4-12(11)16;/h1-4,14H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQXSBYFVOCSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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